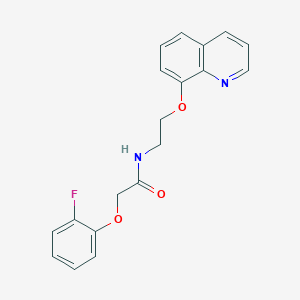
2-(2-fluorophenoxy)-N-(2-(quinolin-8-yloxy)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-fluorophenoxy)-N-(2-(quinolin-8-yloxy)ethyl)acetamide is a useful research compound. Its molecular formula is C19H17FN2O3 and its molecular weight is 340.354. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anion Coordination and Molecular Geometry
Research indicates that derivatives of 2-(2-fluorophenoxy)-N-(2-(quinolin-8-yloxy)ethyl)acetamide exhibit distinct spatial orientations influencing anion coordination. For instance, some stretched amide derivatives show a tweezer-like geometry facilitating channel-like structures through self-assembly, utilizing weak interactions (C–H⋯π and C–H⋯O). These structures are influenced by the protonation state of the amide, leading to different molecular geometries such as concave shapes or S-shaped geometries, which have implications for crystal engineering and molecular recognition processes (Kalita & Baruah, 2010).
Chemosensor Development
Derivatives have been synthesized for monitoring Zn2+ concentrations in living cells and aqueous solutions, showcasing remarkable fluorescence enhancement in the presence of Zn2+. These developments are crucial for biological and environmental monitoring, supported by theoretical calculations to understand the sensing mechanism. Such chemosensors can detect and quantify Zn2+ below the World Health Organization guideline levels in drinking water, demonstrating potential for practical monitoring systems (Park et al., 2015).
Structural Studies and Inclusion Compounds
Investigations into the structural aspects of isoquinoline derivatives related to this compound have shown the ability to form gels or crystalline salts when treated with various mineral acids. These interactions are influenced by the anion's planarity, with non-planar anions facilitating gel formation. Such studies offer insights into the development of new materials with potential applications in drug delivery and materials science (Karmakar, Sarma, & Baruah, 2007).
Antimicrobial and Antitubercular Activities
Some derivatives exhibit potent in vitro inhibitory activity against Mycobacterium tuberculosis, including drug-resistant strains. These findings are significant for developing new antitubercular agents, with studies showing low toxicity to mammalian cells and effectiveness in infected macrophage models. Such research underlines the potential for these compounds to provide alternative therapeutics for tuberculosis treatment (Pissinate et al., 2016).
Fluorescent Sensing for Metal Ions
Derivatives based on this compound have been developed as fluorescent sensors for metal ions such as Zn2+ and Cd2+. These sensors show high selectivity and sensitivity, differentiating between Zn2+ and Cd2+ via distinct sensing mechanisms. This selectivity is crucial for applications in environmental monitoring and bioimaging, where accurate metal ion detection is necessary (Zhou et al., 2012).
特性
IUPAC Name |
2-(2-fluorophenoxy)-N-(2-quinolin-8-yloxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c20-15-7-1-2-8-16(15)25-13-18(23)21-11-12-24-17-9-3-5-14-6-4-10-22-19(14)17/h1-10H,11-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIOAGPQTYPBDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCCOC2=CC=CC3=C2N=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,6-Di(tert-butyl)-4-{5-[(3,4-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzenol](/img/structure/B2679826.png)
![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2679827.png)
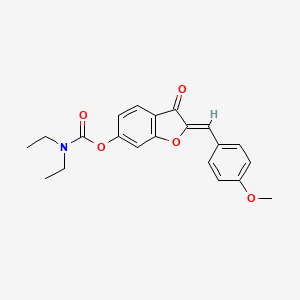
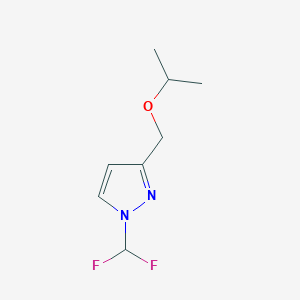
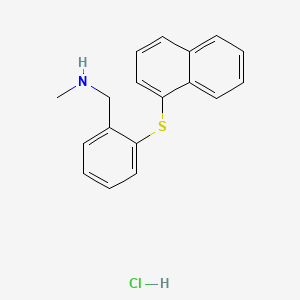
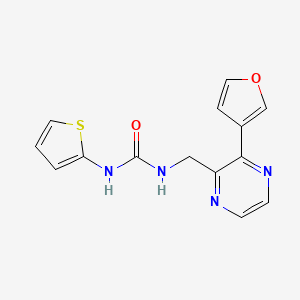
![2-(2-Chlorophenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2679835.png)
![4-(pentyloxy)-N-{1-[4-(pentyloxy)benzoyl]-1H-1,3-benzimidazol-5-yl}benzenecarboxamide](/img/structure/B2679836.png)
![3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride](/img/structure/B2679838.png)
![N-(4-ethoxyphenyl)-4-[(7-fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B2679839.png)

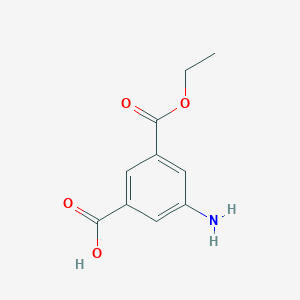
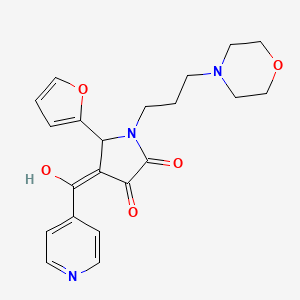
![3,3,3-trifluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]propane-1-sulfonamide](/img/structure/B2679846.png)
